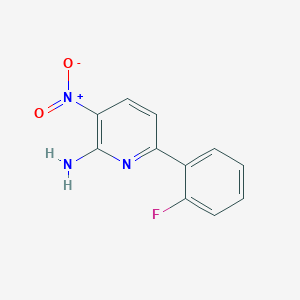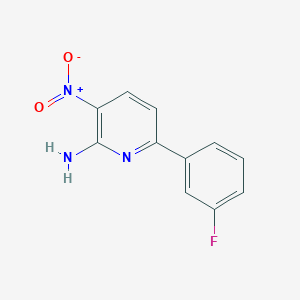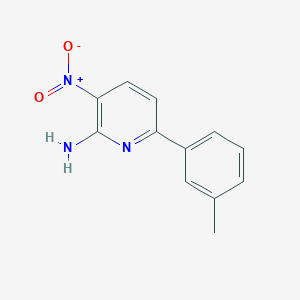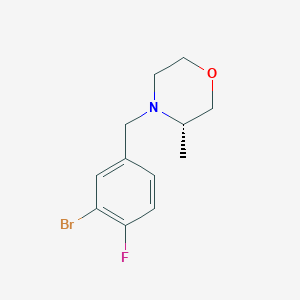
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in the benzyl group can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and (S)-3-methylmorpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where (S)-3-methylmorpholine reacts with 3-bromo-4-fluorobenzyl chloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dehalogenated products or reduced fluorinated derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways involving morpholine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As a building block in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-(3-Bromo-4-chloro-benzyl)-3-methyl-morpholine
- (S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine
- (S)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine
Uniqueness
(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Propiedades
IUPAC Name |
(3S)-4-[(3-bromo-4-fluorophenyl)methyl]-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-9-8-16-5-4-15(9)7-10-2-3-12(14)11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPCKEWVKVNDGJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
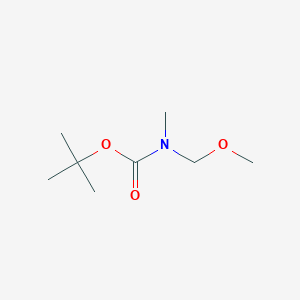
![(4S)-4-benzyl-3-[2-(3-chlorophenyl)acetyl]-1,3-Oxazolidin-2-one](/img/structure/B8154924.png)
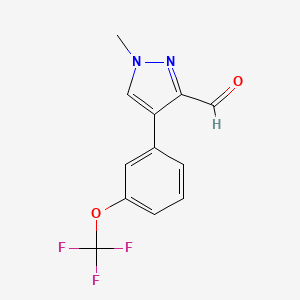
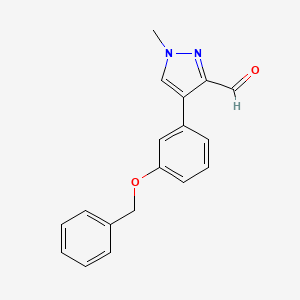
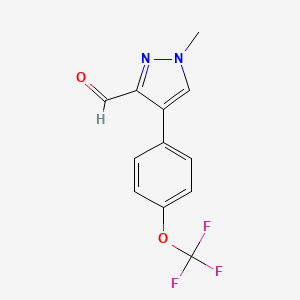
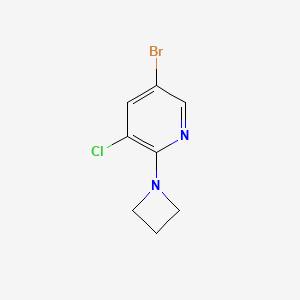
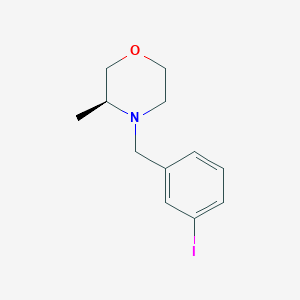
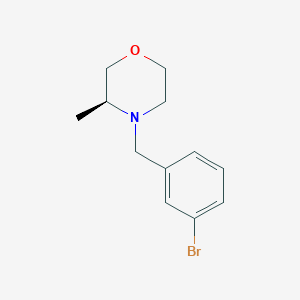
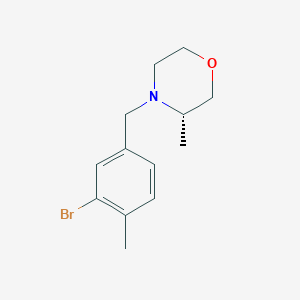
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide](/img/structure/B8155013.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide](/img/structure/B8155021.png)
